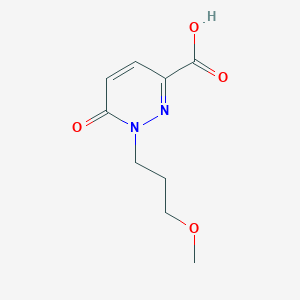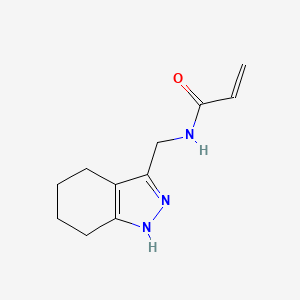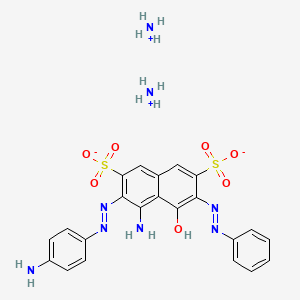
(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone, also known as CPPene, is a synthetic compound that has been studied for its potential therapeutic effects. CPPene is a cyclopropyl ketone derivative that has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties.
Aplicaciones Científicas De Investigación
Polymers and Material Science
Research on polymers derived from piperazine compounds, similar to the structure of interest, has shown applications in creating materials with unique thermal and mechanical properties. For instance, polyurethanes derived from piperazine display distinct phase transitions and smectic modifications, indicating potential use in developing new materials with specific thermal responses and mechanical strength (Kricheldorf & Awe, 1989).
Catalysis and Chemical Synthesis
Compounds containing cinnamyl and piperazine moieties have been explored for their catalytic activities. For example, the synthesis and characterization of metal complexes with new Schiff base ligands, akin to the structural features of the compound of interest, demonstrate their potential in catalysis, DNA binding, and antibacterial activities (El‐Gammal et al., 2021). Such research underscores the possibility of employing similar compounds in catalysis and bioactive studies.
Pharmaceutical Applications
The study of cinnarizine, a molecule featuring a cinnamylpiperazine moiety similar to the compound of interest, in pharmacological contexts, such as its synthesis monitoring, indicates the relevance of such structures in drug development and pharmaceutical chemistry (Sarycheva & Vedernikova, 1999). This suggests the potential of the compound of interest in pharmaceutical research, particularly in the development of new therapeutic agents.
Antioxidant and Anticancer Properties
Research on cinnamic acid, a structural component related to the compound , has revealed its antioxidant and potential anticancer properties. This includes its ability to ameliorate myelosuppression and oxidative stress induced by chemotherapeutic agents, highlighting the potential of cinnamic acid derivatives in cancer therapy and protection against chemotherapy side effects (Patra et al., 2012). This area of research may provide insights into the therapeutic applications of similar compounds.
Molecular Mechanics and Conformational Studies
The study of compounds featuring cinnamyl and piperazine structures in the context of molecular mechanics and NMR conformational analysis indicates the potential for such compounds to interact with biological targets, such as opioid receptors (Toma et al., 1992). This suggests the value of the compound of interest in detailed structural and biological interaction studies.
Propiedades
IUPAC Name |
1-cyclopropyl-2-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenoxy]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-24(21-8-9-21)19-30-23-12-10-22(11-13-23)25(29)27-17-15-26(16-18-27)14-4-7-20-5-2-1-3-6-20/h1-7,10-13,21H,8-9,14-19H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYRNGYDLDFKQM-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)


![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide](/img/structure/B2386033.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea](/img/structure/B2386041.png)
